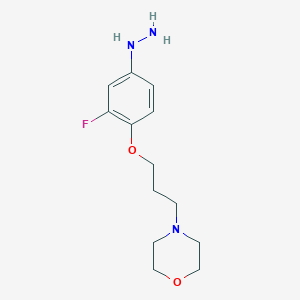
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine is a chemical compound with the molecular formula C13H20FN3O2 and a molecular weight of 269.32 g/mol . This compound features a morpholine ring substituted with a fluoro-hydrazinylphenoxypropyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluoro-4-nitrophenol with 3-chloropropylamine to form an intermediate, which is then reduced to the corresponding hydrazine derivative. This intermediate is further reacted with morpholine under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine involves its interaction with specific molecular targets. The fluoro and hydrazinyl groups are key functional groups that can form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various effects depending on the context of the study .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-(2-Fluoro-4-hydrazinylphenoxy)propyl)morpholine include other morpholine derivatives and fluoro-substituted phenoxy compounds. Some examples are:
- 4-(3-(2-Chloro-4-methylphenoxy)propyl)morpholine
- 4-(3-(2-Fluoro-4-nitrophenoxy)propyl)morpholine
What sets this compound apart is its unique combination of fluoro and hydrazinyl groups, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C13H20FN3O2 |
|---|---|
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
[3-fluoro-4-(3-morpholin-4-ylpropoxy)phenyl]hydrazine |
InChI |
InChI=1S/C13H20FN3O2/c14-12-10-11(16-15)2-3-13(12)19-7-1-4-17-5-8-18-9-6-17/h2-3,10,16H,1,4-9,15H2 |
Clave InChI |
VDPIMQBNMDCEHH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCOC2=C(C=C(C=C2)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


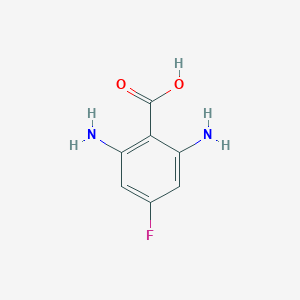

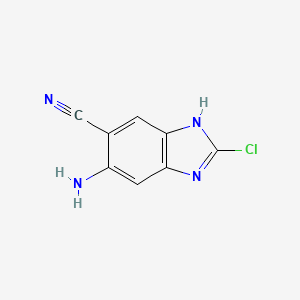
![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)

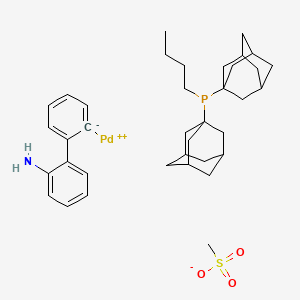
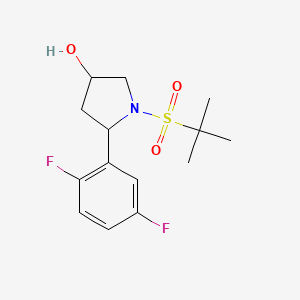
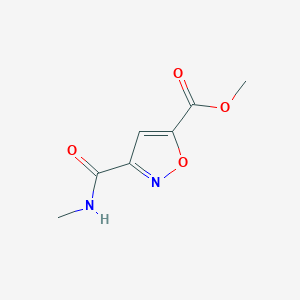
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14791862.png)

![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
